molecular formula C7H5FINO2 B12844446 Methyl 5-fluoro-6-iodonicotinate

Methyl 5-fluoro-6-iodonicotinate

Cat. No.: B12844446
M. Wt: 281.02 g/mol
InChI Key: GTOZGVXQBAMESP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-6-iodonicotinate is an organic compound with the molecular formula C7H5FINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are replaced by fluorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-6-iodonicotinate typically involves the iodination and fluorination of nicotinic acid derivatives. One common method is the direct iodination of methyl nicotinate followed by fluorination. The reaction conditions often involve the use of iodine and a fluorinating agent such as Selectfluor under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-6-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce various arylated products.

Scientific Research Applications

Methyl 5-fluoro-6-iodonicotinate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-6-iodonicotinate involves its interaction with molecular targets such as enzymes and receptors. The fluorine and iodine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-iodonicotinate
  • Methyl 6-fluoro-5-iodonicotinate
  • Methyl 3-fluoro-5-iodonicotinate

Uniqueness

Methyl 5-fluoro-6-iodonicotinate is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Methyl 5-fluoro-6-iodonicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, highlighting its significance in pharmaceutical applications.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring a fluorine and iodine substitution that enhances its biological properties. Its chemical structure can be represented as follows:

  • Molecular Formula : C7H6FINO2
  • Molecular Weight : 237.03 g/mol
  • IUPAC Name : Methyl 5-fluoro-6-iodopyridine-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the iodine and fluorine atoms is believed to enhance binding affinity and specificity, potentially modulating enzyme activities involved in various metabolic pathways.

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes critical in metabolic processes, which can lead to therapeutic effects in diseases like cancer and infections.
  • Receptor Modulation : The compound may also act as a modulator for specific receptors involved in neurotransmission and cellular signaling.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an associated increase in apoptotic markers.

Study on Antimicrobial Activity

Another research project focused on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The findings suggested that the compound could serve as a potential lead for developing new antibiotics.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

methyl 5-fluoro-6-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5FINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3

InChI Key

GTOZGVXQBAMESP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)I)F

Origin of Product

United States

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